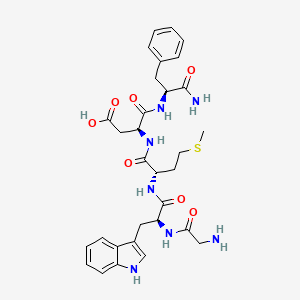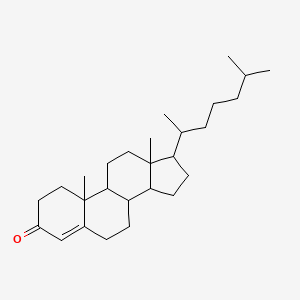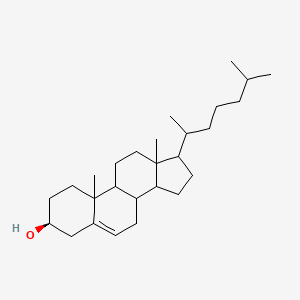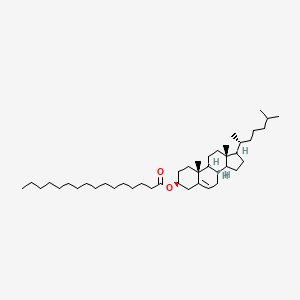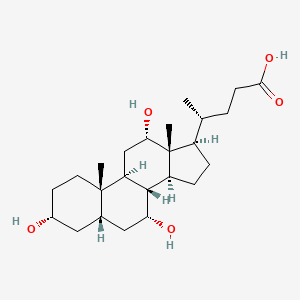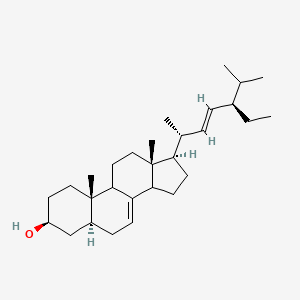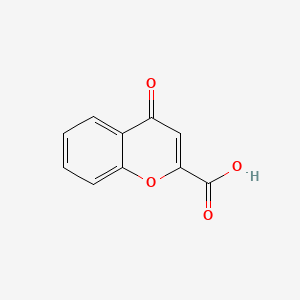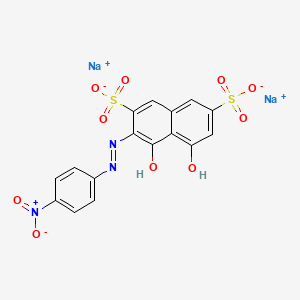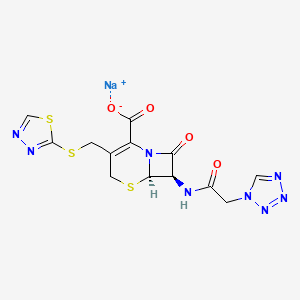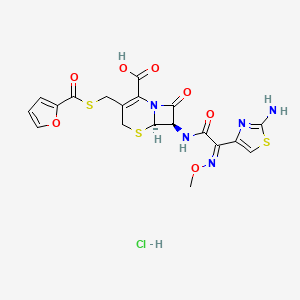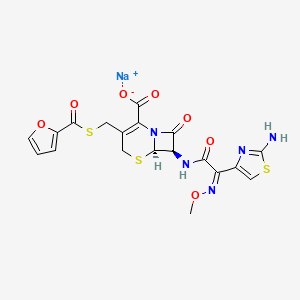
コットンブルー
概要
説明
“Cotton Blue” can refer to two different substances. One is a disease affecting cotton plants, also known as cotton leafroll disease, which is caused by the Cotton leafroll dwarf virus . The other is Lactophenol Cotton Blue (LCB), a mixture of methyl blue, a histological stain, and lactophenol (a solution of phenol, lactic acid, and glycerol in water). It is used in wet-mount preparations for visualization of fungal structures, especially in medical mycology .
Synthesis Analysis
Lactophenol Cotton Blue (LCB) is prepared by dissolving cotton blue in distilled water and leaving it to rest overnight. On the second day, phenol crystals are added to lactic acid in a glass beaker and stirred until the crystals dissolve. Glycerol is then added, and the Cotton blue and the distilled water are filtered into the phenol + glycerol + lactic acid solution and mixed .
Chemical Reactions Analysis
Cotton fiber development reflects a continuous change in secondary cell wall composition and cellulose rearrangement . The Lactophenol Cotton Blue solution acts as a mounting solution as well as a staining agent. The stain will give the fungi a blue-colored appearance of the fungal spores and structures, such as hyphae .
Physical And Chemical Properties Analysis
Cotton fiber has various physical properties, including color, tensile strength, elongation at break, specific gravity, and moisture regain . The chemical properties of cotton include its reaction to heat, sunlight, and age, as well as its acid-free nature .
科学的研究の応用
染色プロセス強化
コットンブルー、別名サクソンブルーは、綿の非従来的なグリーンエキゾースト染色プロセスで使用されてきました . 従来のインディゴ染色プロセスの還元工程は廃止され、不溶性インディゴが可溶性インディゴカルミンに置き換えられました . このプロセスは、化学消費量の削減、クリーンな排出、生分解性という点で生態学的要件を満たしています .
マイクロ波照射
同じ染色プロセスにおいて、綿サンプルはインディゴカルミンで染色される前に、Sera Fast GMX(カチオン剤)で処理されました . 染色パラメータが色強度の発展に及ぼす影響を調べました . その結果、5分間のマイクロ波照射により、染色品質が向上することが示されました .
高分子カチオン性修飾剤との相互作用
低分子量または高分子カチオン性修飾剤による綿のカチオン化により、塩を含まない、より環境に優しい条件下で、綿基材を反応性染料で効果的に染色することができます . 本研究には、ATR-FTIR、UV-Vis、蛍光、XPS分光法が含まれます .
塩なし染色
修飾済みおよび未修飾ファブリックへの染料適用に関する比較研究は、後者では染料がセルロースに化学的に結合されているのに対し、修飾済みファブリックでは静電力が染料分子との相互作用を支配することを示唆しています . これにより、塩を含まない染色が可能になり、環境への負荷が軽減されます .
遺伝子工学
オーストラリアの研究機関であるCSIROの研究者は、遺伝子工学を用いて青い綿繊維を生産しました . 彼らは、パンジーの花から2つの遺伝子を綿の植物に導入しました . これらの遺伝子は、アントシアニンと呼ばれる青い色素を生成する酵素をコードしています .
綿の改善
コットンブルーは、綿の改善のための標的ゲノム編集に利用できる可能性があります . これらのツールは、遺伝子操作のダイナミックな分野内で進化と適応を続け、研究者とバイオテクノロジストのための基礎的なツールとして役立っています .
作用機序
Safety and Hazards
将来の方向性
The future of cotton production includes making it a climate-resilient, agriculturally regenerative, and socially equitable crop . The Cotton 2040 initiative has brought together diverse stakeholders from across the cotton value chain, forging collaboration, and inspiring transformative change, in its mission to create a more ecologically-replenishing, equitable, and just cotton industry .
特性
IUPAC Name |
disodium;4-[4-[[4-(4-sulfoanilino)phenyl]-[4-(4-sulfonatophenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H29N3O9S3.2Na/c41-50(42,43)34-19-13-31(14-20-34)38-28-7-1-25(2-8-28)37(26-3-9-29(10-4-26)39-32-15-21-35(22-16-32)51(44,45)46)27-5-11-30(12-6-27)40-33-17-23-36(24-18-33)52(47,48)49;;/h1-24,38-39H,(H,41,42,43)(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCPLVIGCWWTHFH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=CC=C(C=C2)S(=O)(=O)[O-])C=CC1=C(C3=CC=C(C=C3)NC4=CC=C(C=C4)S(=O)(=O)O)C5=CC=C(C=C5)NC6=CC=C(C=C6)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H27N3Na2O9S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80214360 | |
| Record name | Disodium 4-((4-(bis(4-((4-sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
799.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dark-blue powder; [Hawley] | |
| Record name | Methyl blue | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1969 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
28983-56-4, 6415-98-1 | |
| Record name | Benzenesulfonic acid, [[4-[bis[4-[(sulfophenyl)amino]phenyl]methylene]-2,5-cyclohexadien-1-ylidene]amino]-, sodium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Disodium 4-((4-(bis(4-((4-sulphonatophenyl)amino)phenyl)methylene)cyclohexa-2,5-dien-1-ylidene)amino)benzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80214360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium [[4-[bis[4-[(sulphonatophenyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Disodium 4-[[4-[bis[4-[(4-sulphonatophenyl)amino]phenyl]methylene]cyclohexa-2,5-dien-1-ylidene]amino]benzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.474 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Cotton blue binds to chitin, a polysaccharide present in the cell walls of fungi. This binding results in a deep blue staining of fungal structures, allowing for clear visualization under a microscope [, , ].
ANone: The molecular formula of cotton blue is C36H27N3Na2O9S2, and its molecular weight is 737.7 g/mol.
A: While the provided papers do not offer specific spectroscopic data for cotton blue, its absorbance properties have been studied. Research suggests that methanolic extracts of Hibiscus sabdariffa, proposed as an alternative stain, show higher absorbance values than LPCB at various wavelengths (400-640 nm) [, ].
A: Cotton blue, particularly LPCB, is compatible with various microscopic preparations. It is used with Scotch tape preparations [, ], slide mounts [], and touch-tape slides [] for fungal visualization.
A: While primarily used for fungal visualization, cotton blue has also been explored for staining polysaccharides in bacterial samples. Research shows that LPCB staining on Gram-stained slides can reveal capsular polysaccharides and bacterial slime, which are not visible with Gram staining alone [].
A: The phenol component in LPCB is carcinogenic, raising concerns about its safety in laboratory settings []. This has spurred research into safer alternatives, such as the aforementioned Hibiscus sabdariffa extracts [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



